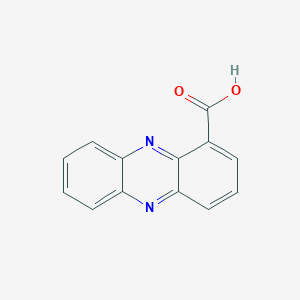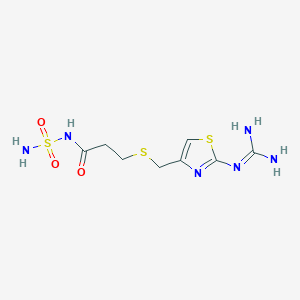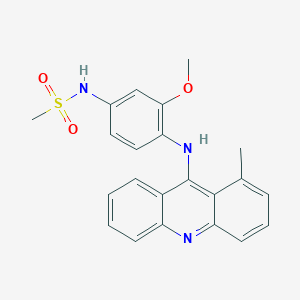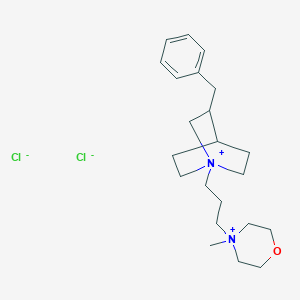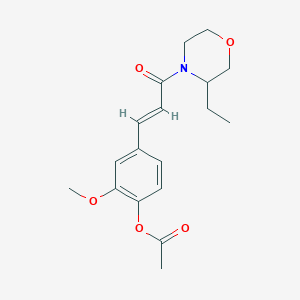
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate, also known as E-64, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes. E-64 is a synthetic compound that was first synthesized in 1982 by researchers at the University of Tokyo. Since then, it has been extensively used in biochemical and physiological research.
Mécanisme D'action
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate inhibits cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a reversible inhibitor, which means that it can be removed from the enzyme by reducing agents such as dithiothreitol.
Effets Biochimiques Et Physiologiques
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, which can lead to the prevention of tissue damage in various diseases such as arthritis and cancer. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has also been shown to inhibit the processing of antigens by dendritic cells, which can lead to the prevention of autoimmune diseases. In addition, Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of cysteine proteases in various biological processes. Another advantage of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its reversible inhibition, which allows for the removal of the inhibitor from the enzyme. However, one limitation of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potential toxicity to cells at high concentrations. This can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in scientific research. One area of interest is the development of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate derivatives that are more potent and specific for certain cysteine proteases. Another area of interest is the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in combination with other inhibitors to target multiple cysteine proteases simultaneously. Finally, the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in animal models of disease could provide valuable insights into the role of cysteine proteases in various pathological processes.
Méthodes De Synthèse
The synthesis of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate involves the condensation of 4-hydroxy-3-methoxycinnamic acid with 3-ethylmorpholine in the presence of acetic anhydride and pyridine. The resulting product is then acetylated to yield Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate. The chemical structure of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate is shown below:
Applications De Recherche Scientifique
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been extensively used in scientific research to study the role of cysteine proteases in these processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S.
Propriétés
Numéro CAS |
19856-74-7 |
|---|---|
Nom du produit |
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
Formule moléculaire |
C18H23NO5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[4-[(E)-3-(3-ethylmorpholin-4-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H23NO5/c1-4-15-12-23-10-9-19(15)18(21)8-6-14-5-7-16(24-13(2)20)17(11-14)22-3/h5-8,11,15H,4,9-10,12H2,1-3H3/b8-6+ |
Clé InChI |
KDPYTBIWOISQHR-SOFGYWHQSA-N |
SMILES isomérique |
CCC1COCCN1C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
SMILES canonique |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Synonymes |
3-Ethyl-4-(4-acetoxy-3-methoxycinnamoyl)morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



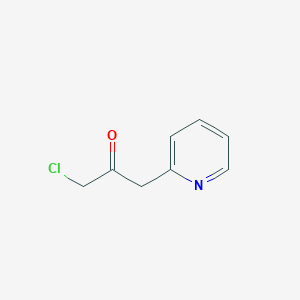
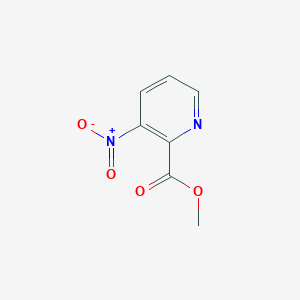
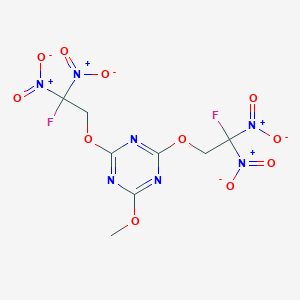
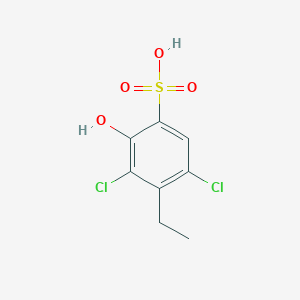
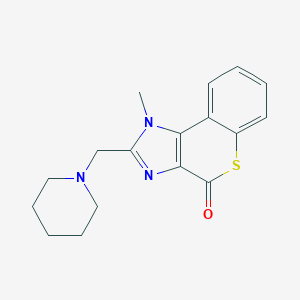
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
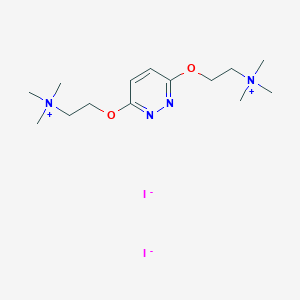
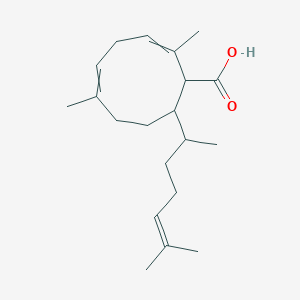
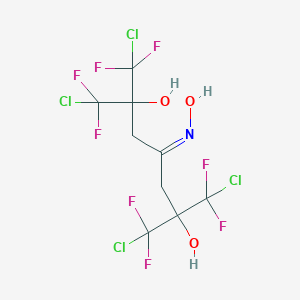
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
